3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

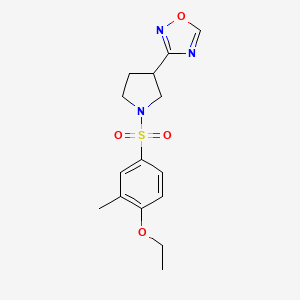

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrrolidine ring modified with a sulfonyl group substituted by a 4-ethoxy-3-methylphenyl moiety. The 1,2,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability, hydrogen-bonding capacity, and role in medicinal chemistry as a bioisostere for esters or amides . The sulfonyl group enhances electrophilicity and may improve binding affinity to biological targets, while the ethoxy and methyl substituents on the phenyl ring likely influence lipophilicity and steric interactions.

Properties

IUPAC Name |

3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-3-21-14-5-4-13(8-11(14)2)23(19,20)18-7-6-12(9-18)15-16-10-22-17-15/h4-5,8,10,12H,3,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAAOAQKMGABSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique structure combining a pyrrolidine moiety with a sulfonyl group and an oxadiazole ring. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.

In Vitro Studies

In vitro assays have shown that this compound possesses significant bioactivity:

| Cell Type | Effect Observed | Concentration (µM) | Reference |

|---|---|---|---|

| Human Cancer Cell Lines | Induction of apoptosis | 10 - 50 | |

| Bacterial Strains | Inhibition of growth | 5 - 25 | |

| Fungal Strains | Antifungal activity | 1 - 20 |

In Vivo Studies

Animal studies have indicated potential therapeutic effects:

- Anti-inflammatory Effects : Administration in rodent models showed reduced inflammation markers in tissues after treatment with the compound.

- Neuroprotective Effects : Behavioral tests indicated improved cognitive function in models of neurodegeneration.

Case Studies

Several case studies highlight the compound's efficacy:

- Case Study on Cancer Treatment : A study involving human cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.

- Antimicrobial Efficacy : In a controlled experiment against Staphylococcus aureus and Candida albicans, the compound exhibited potent antimicrobial activity, suggesting its potential use as an antimicrobial agent.

Comparative Analysis

When compared to structurally similar compounds, such as thiazolidine derivatives and other oxadiazole-containing compounds, this compound shows distinct advantages:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole | Antimicrobial & anticancer | Contains triazole ring |

| 5-Methyl-thiazolidine-2,4-dione | Antidiabetic | Lacks complex substituents |

| 3-(1-(4-Ethoxyphenyl)sulfonyl)-1H-pyrazole | Vascular effects | Exhibits different receptor interactions |

Scientific Research Applications

While specific applications for the compound "3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole" are not detailed in the provided search results, the information below discusses the uses of related compounds and structural components, offering insight into potential applications.

About this compound

this compound has a molecular weight of 337.4 and the molecular formula .

Oxadiazoles

Oxadiazoles are a class of heterocyclic compounds that have applications in drug development . Research indicates that oxadiazole rings are present in compounds with analgesic, antibacterial, and anti-inflammatory properties .

- Analgesic Activity Studies have identified oxadiazole-conjugated pyrmidinones that demonstrate good analgesic activity. Compound 10 displayed 100% protection, surpassing the standard drug Indomethacin (83.33% protection) .

- Antibacterial Properties Oxadiazole bibenzopyrimidine compounds have been synthesized and evaluated for their antibacterial properties. Compounds 11a and 11b showed good antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans .

- Enzyme Inhibition Ferulic acid-based 1,3,4-oxadiazole derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase-1 (BACE-1). Compound 26a was the most effective AChE inhibitor, while compound 26b showed the strongest inhibitory effect on BChE and BACE-1 .

- Anti-inflammatory Activity Research has explored the anti-inflammatory activity of thienopyrimidine and 1,3,4-oxadiazole combinations. Compound 39 exhibited anti-inflammatory results in tests involving carrageenan-induced acute foot swelling in rats .

- Antiviral Activity 1-phenyl-5-amine-4-pyrazole sulphide derivatives containing 1,3,4-oxadiazole groups have been tested for antiviral activity. Compounds 40a–f showed good inactivation activity against the tobacco mosaic virus (TMV) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 1,2,4-oxadiazole derivatives with modifications to the pyrrolidine or piperidine rings and aryl substituents, as inferred from the evidence.

Structural and Functional Group Comparisons

Key Substituents and Their Implications:

Key Observations

Substituent Effects on Bioactivity: Phenylethyl/Cyclopentylmethyl Groups (1a, 9): These lipophilic substituents on pyrrolidine improve membrane permeability and target engagement in antiviral compounds, as seen in SARS-CoV-2 inhibitors . The target compound’s 4-ethoxy-3-methylphenyl sulfonyl group may offer similar advantages, with the ethoxy group enhancing solubility compared to purely hydrophobic groups. By contrast, the target compound’s 4-ethoxy-3-methylphenyl group is electron-donating, which could favor different binding modes.

Role of the Oxadiazole Core:

- The 1,2,4-oxadiazole ring in Ataluren acts as a rigid scaffold for hydrogen bonding, critical for its activity in ribosomal readthrough . The target compound’s unsubstituted oxadiazole may prioritize interactions with hydrophobic pockets.

Sulfonyl Group vs. Other Linkers:

- The sulfonyl group in the target compound provides strong hydrogen-bond acceptor capacity and metabolic stability compared to ether or alkyl-linked analogs (e.g., 1a, 9). This modification could reduce off-target effects and improve pharmacokinetics .

Pharmacological Potential (Inferred)

- Antiviral Activity: Analogs like 1a and 9 inhibit SARS-CoV-2 replication, suggesting the target compound’s pyrrolidine-sulfonyl-oxadiazole scaffold could be optimized for similar applications .

- Anticancer Potential: 1,2,4-Oxadiazole derivatives with pyrrolidine/piperidine rings (e.g., nortopsentin analogs) show cytotoxic activity, implying the target compound may warrant evaluation in oncology screens .

Q & A

Q. How can metabolic liabilities (e.g., sulfonyl group oxidation) be mitigated?

- Methodology : Introduce electron-withdrawing groups (e.g., fluorine) at para positions of the phenyl ring to block CYP450-mediated oxidation. Validate stability in hepatocyte assays and via metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.